Ledipasvir-d6 (hydrochloride)

Catalog No.
S12858610
CAS No.
M.F
C49H55ClF2N8O6
M. Wt
931.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ledipasvir-d6 (hydrochloride)

Product Name

Ledipasvir-d6 (hydrochloride)

IUPAC Name

trideuteriomethyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride

Molecular Formula

C49H55ClF2N8O6

Molecular Weight

931.5 g/mol

InChI

InChI=1S/C49H54F2N8O6.ClH/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6;/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63);1H/t29-,30+,38-,39-,40-,41-;/m0./s1/i5D3,6D3;

InChI Key

DDPFJRIMZUVTQU-VAOGAQJGSA-N

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H].Cl

Ledipasvir-d6 (hydrochloride) is a stable isotope-labeled analog of Ledipasvir, a direct-acting antiviral agent primarily used in the treatment of chronic Hepatitis C virus infections. The chemical formula for Ledipasvir is C49H54F2N8O6C_{49}H_{54}F_2N_8O_6, and it is classified as a non-structural protein 5A inhibitor, which plays a critical role in viral replication and assembly. The incorporation of deuterium atoms in Ledipasvir-d6 enhances its stability and allows for more precise tracking in metabolic studies, making it an invaluable tool in pharmacokinetic research and drug development .

, including:

  • Formation of the Core Structure: The initial step typically involves the construction of the bicyclic core structure, which is essential for the biological activity of Ledipasvir. This can be achieved through a series of condensation and cyclization reactions.
  • Functionalization: Subsequent reactions introduce various functional groups necessary for the drug's activity. This includes amide bond formation and the introduction of fluorine substituents, which are crucial for its antiviral properties.
  • Reduction and Purification: The final steps often involve reduction reactions to achieve the desired stereochemistry, followed by purification processes such as chromatography to isolate high-purity Ledipasvir-d6 .

Ledipasvir-d6 exhibits potent antiviral activity against Hepatitis C virus by specifically inhibiting the non-structural protein 5A. This inhibition disrupts viral replication processes, leading to a decrease in viral load in infected patients. The compound has shown effectiveness against multiple genotypes of Hepatitis C, particularly genotypes 1a and 1b, making it a crucial component of combination therapies alongside other antiviral agents like Sofosbuvir .

The synthesis methods for Ledipasvir-d6 typically involve:

  • Starting Materials: Utilizing specific precursors that contain deuterated components to ensure that the final product retains the stable isotope labeling.
  • Multi-step Synthesis: A series of reactions including:
    • Dewatering and Protection: Protecting sensitive functional groups during various reaction stages.
    • Enzymatic Hydrolysis: Employing enzymes to facilitate specific transformations while maintaining high selectivity.
    • Final Reduction: Using reducing agents to finalize the structure and achieve the necessary purity levels .
  • Yield Optimization: Methods are often optimized to enhance yield and purity, ensuring that large-scale production is feasible for pharmaceutical applications.

Ledipasvir-d6 is primarily utilized in:

  • Pharmacokinetic Studies: Its stable isotope labeling allows researchers to track drug metabolism and pharmacodynamics in clinical trials.
  • Drug Development: As a reference compound, it aids in the development and validation of analytical methods for measuring Ledipasvir levels in biological samples.
  • Combination Therapy Research: It is used to study interactions with other antiviral agents to improve treatment regimens for Hepatitis C .

Research into interaction studies involving Ledipasvir-d6 focuses on:

  • Drug-Drug Interactions: Understanding how Ledipasvir interacts with other medications can help optimize combination therapies.
  • Metabolic Pathways: Investigating how the presence of deuterium affects metabolic pathways compared to non-labeled Ledipasvir can provide insights into its pharmacokinetics.
  • Toxicology Assessments: Evaluating safety profiles when combined with other drugs or substances .

Several compounds share structural or functional similarities with Ledipasvir-d6. Below is a comparison highlighting their uniqueness:

Compound NameMechanism of ActionUnique Features
SofosbuvirInhibits HCV polymeraseNucleotide analog; used in combination therapy
DaclatasvirInhibits HCV non-structural protein 5ADifferent chemical structure; effective against resistant strains
VelpatasvirInhibits HCV non-structural protein 5ABroad genotype coverage; often combined with Sofosbuvir
OmbitasvirInhibits HCV non-structural protein 5AUsed in fixed-dose combinations; unique dosing regimen

Ledipasvir-d6 stands out due to its specific deuterated structure, which enhances its stability during metabolic studies and provides valuable insights into drug behavior without altering its biological efficacy .

Deuterium Incorporation Strategies in the Benzimidazole-Fluorene-Imidazole Core

The deuteration of Ledipasvir-d6 (hydrochloride) presents unique challenges due to its complex benzimidazole-fluorene-imidazole core structure [1]. The compound, with molecular formula C49H48D6F2N8O6 and molecular weight of 895.1, requires selective deuterium incorporation at specific methoxy positions while preserving the integrity of the heterocyclic scaffold [1] [5].

Strategic deuteration approaches for benzimidazole-containing compounds have demonstrated that selective hydrogen-deuterium exchange can be achieved through controlled acid-base conditions [31]. The benzimidazole moiety in Ledipasvir-d6 shows particularly high deuterium incorporation potential, with studies indicating up to 92% deuteration efficiency at the 2-position under optimized conditions [29]. This selectivity is attributed to the increased acidity of the benzimidazole C-H bonds, which facilitates base-mediated deuterium exchange reactions [31].

The fluorene component of the molecular architecture presents additional considerations for deuteration strategies [23]. Research on fluorene-containing conjugated systems has shown that deuterium incorporation can be achieved through specialized coupling reactions, particularly using Stille coupling methodologies with deuterated precursors [23]. The fluorene core's aromatic system allows for controlled deuteration at specific positions through metal-catalyzed hydrogen isotope exchange processes [24].

For the imidazole portion of the target molecule, divergent deuteration strategies have been developed that enable selective labeling without affecting adjacent aromatic systems [31]. The implementation of precise acid-base control mechanisms allows for chemoselective deuteration of N-unsubstituted imidazoles, achieving high deuterium incorporation while maintaining structural integrity [31].

Table 1: Deuterium Incorporation Efficiency in Heterocyclic Systems

Heterocycle TypeDeuteration PositionIncorporation EfficiencyMethod
BenzimidazoleC-292%Base-mediated exchange [29]
FluoreneAromatic positions75-95%Metal-catalyzed HIE [24]
ImidazoleC-4, C-585-98%Acid-base controlled [31]
Combined scaffoldMultiple sites65-85%Multi-step approach [1]

The kinetic isotope effect plays a crucial role in the stability of deuterated pharmaceutical compounds [9] [15]. The carbon-deuterium bond strength is approximately 10 times greater than the corresponding carbon-hydrogen bond, providing enhanced metabolic stability and extended half-life properties [20]. This increased bond strength necessitates careful consideration of reaction conditions to achieve efficient deuterium incorporation without degradation of the complex molecular architecture [25].

Advanced deuteration methodologies have evolved to address the challenges of large-scale pharmaceutical synthesis [10]. The development of precision deuteration systems utilizing electrochemical processes has demonstrated the ability to achieve 80-99% deuterium incorporation with 80-98% yields under ambient conditions [11]. These flow synthesis systems offer significant advantages for the production of deuterated pharmaceuticals, including reduced environmental impact and improved process control [11].

Optimized Synthetic Routes for Large-Scale Production

The transition from laboratory-scale synthesis to large-scale production of Ledipasvir-d6 (hydrochloride) requires comprehensive route optimization and process development [17] [22]. The original medicinal chemistry route for Ledipasvir demonstrated potent antiviral activity with genotype 1a replicon EC50 values of 31 picomolar, establishing the foundation for commercial development [17].

Scalable deuteration methodologies have been developed using nanostructured iron catalysts combined with deuterium oxide under hydrogen pressure conditions [24]. This approach represents a significant advancement in industrial deuteration technology, enabling kilogram-scale synthesis with high quality control and air-stable catalyst systems [24]. The methodology provides selective deuteration of heteroaromatic compounds while maintaining cost-effectiveness for large-scale pharmaceutical production [24].

Process optimization strategies for large-scale Active Pharmaceutical Ingredient manufacturing emphasize the adoption of continuous manufacturing technologies [37]. Continuous manufacturing minimizes batch-to-batch variations and reduces extensive quality control requirements, resulting in higher-quality products with associated cost savings [37]. The implementation of Quality by Design principles ensures systematic process development with quality built into the manufacturing process from the initial stages [37].

Table 2: Large-Scale Production Parameters for Deuterated Pharmaceuticals

Process ParameterOptimized RangeImpact on QualityScalability Factor
Reaction Temperature25-120°CHigh1000x scale-up [11] [24]
Deuterium SourceD2O, DMSO-d6CriticalCommercial availability [28] [31]
Catalyst Loading0.5-2.0 mol%ModerateCost-effective [24]
Reaction Time5 min - 24 hVariableProcess dependent [11] [28]

Advanced process technologies for pharmaceutical route development include the implementation of automated synthesis platforms and high-throughput screening methodologies [35] [36]. These systems enable rapid evaluation of reaction conditions and scalability assessment, significantly reducing development timelines [35]. The integration of computational chemistry and modeling provides predictive capabilities for reaction outcomes, minimizing the need for extensive experimental trials [35].

The development of robust synthetic routes requires careful consideration of critical process parameters that affect product quality and yield [39]. Statistical design of experiments and process analytical technology enable real-time monitoring and control of manufacturing processes [39]. These approaches ensure consistent production of high-quality deuterated pharmaceuticals while meeting stringent regulatory requirements [39].

Flow chemistry applications have demonstrated particular utility in deuterated pharmaceutical synthesis [36]. The implementation of continuous flow reactors provides enhanced control over reaction conditions, improved safety profiles, and reduced solvent consumption [36]. These advantages are particularly relevant for deuterated compound synthesis, where precise control of isotopic incorporation is essential [36].

Critical Intermediates in the Deuterated Compound Synthesis

The synthesis of Ledipasvir-d6 (hydrochloride) requires the preparation of multiple critical intermediates that serve as key building blocks in the overall synthetic sequence [3] [4]. Advanced intermediates in pharmaceutical manufacturing represent compounds that have undergone several chemical transformations and possess molecular structures closer to the final Active Pharmaceutical Ingredient [21].

Key intermediate compounds in the Ledipasvir synthesis pathway include the benzimidazole-containing precursors and the fluorene-based building blocks [3] [4]. Patent literature describes the preparation of high-purity intermediates using enzymatic resolution techniques and specialized coupling reactions [3] [4]. The synthesis of compound intermediates involves careful control of reaction conditions, including temperature management, solvent selection, and purification protocols [3].

Table 3: Critical Intermediates in Ledipasvir-d6 Synthesis

Intermediate TypeKey FeaturesPurity RequirementsSynthetic Challenge
Benzimidazole precursorDeuterated methoxy groups>98%Selective deuteration [3]
Fluorene derivativeDifluoro substitution>95%Coupling efficiency [4]
Imidazole building blockSpirocyclic structure>99%Stereochemical control [4]
Final coupling partnerProtected amino acid>97%Optical purity [4]

The preparation of deuterated intermediates requires specialized synthetic methodologies that preserve isotopic purity throughout the synthetic sequence [14]. The synthesis of deuterated methylamine and dimethylamine intermediates has been optimized using tert-butyl carbamate protecting group strategies combined with deuterated methylating agents [14]. This approach provides high yields with satisfactory purity levels while avoiding the formation of tertiary amine or quaternary ammonium salt byproducts [14].

Enzymatic resolution techniques play a crucial role in the preparation of optically pure intermediates for Ledipasvir synthesis [4]. The use of lipase enzymes under controlled conditions enables the selective formation of desired stereoisomers with high enantiomeric excess [4]. These biocatalytic approaches are particularly valuable for large-scale production due to their mild reaction conditions and environmental compatibility [4].

Purification methodologies for critical intermediates encompass a range of advanced separation techniques [38]. High-Performance Liquid Chromatography systems equipped with advanced stationary phases enable rapid separation and quantification of complex intermediate mixtures [38]. Supercritical Fluid Chromatography has gained prominence for pharmaceutical intermediate purification due to faster analysis times, reduced solvent consumption, and improved separation of chiral compounds [38].

The implementation of hybrid purification platforms combining multiple separation techniques provides enhanced purification performance for complex pharmaceutical intermediates [38]. These integrated systems utilize the strengths of different purification methods, including chromatography, membrane filtration, and centrifugation, to achieve superior product quality and process flexibility [38].

Liquid Chromatography-Tandem Mass Spectrometry Methods

Ledipasvir-d6 hydrochloride serves as a deuterated internal standard for quantitative bioanalytical methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1] [2]. The compound exhibits optimal ionization characteristics under positive electrospray ionization conditions, with the protonated molecular ion [M+H]+ observed at m/z 895.8, representing a mass shift of +6 daltons compared to the non-deuterated ledipasvir (m/z 889.8) [3] [4].

Ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry has demonstrated superior sensitivity for ledipasvir-d6 quantification [5] [3]. Multiple reaction monitoring (MRM) transitions typically employ the precursor ion at m/z 895.8 with characteristic product ions, most commonly m/z 136.1, which corresponds to the deuterated fragment of the parent compound's m/z 130.1 transition [4]. The collision energy optimization ranges from 20 to 54 eV, with cone voltages typically set between 42-58 V for optimal fragmentation efficiency [5].

Gas Chromatography-Mass Spectrometry Considerations

While gas chromatography-mass spectrometry (GC-MS) applications for ledipasvir-d6 are limited due to the compound's high molecular weight and thermal lability, the technique can provide complementary analytical information [1]. The deuterium substitution in ledipasvir-d6 results in distinct chromatographic isotope effects during GC separation, where deuterated compounds typically exhibit earlier elution compared to their protiated analogs [6]. This inverse isotope effect is particularly pronounced with nonpolar stationary phases, where the deuterated molecules demonstrate reduced interaction strength with the stationary phase [6].

ParameterLedipasvir (Parent)Ledipasvir-d6 (Internal Standard)
Ionization ModeESI PositiveESI Positive
Parent Ion (m/z)889.8895.8
Product Ion (m/z)130.1136.1
Cone Voltage (V)42-5842-58
Collision Energy (eV)20-5420-54
Spray Voltage (V)32003200
Desolvation Temperature (°C)400400
Source Temperature (°C)150150
Desolvation Gas Flow (L/hr)800800
Detection ModeMRM/SRMMRM/SRM

Electrospray Ionization Optimization

The electrospray ionization process for ledipasvir-d6 hydrochloride requires careful optimization of source parameters to achieve maximum ionization efficiency [7]. Source temperature is typically maintained at 150°C, while desolvation temperature is set to 400°C with desolvation gas flow rates of 800 L/hr [5]. The spray voltage optimization at 3200 V ensures stable ion formation while minimizing in-source fragmentation that could compromise quantitative accuracy [3].

Positive ionization mode demonstrates superior sensitivity compared to negative mode for ledipasvir-d6, consistent with the basic nitrogen-containing heterocyclic structure [8]. The compound exhibits stable ionization across various mobile phase compositions, though optimal performance is achieved with acidic modifiers such as formic acid (0.1%) or ammonium formate buffers (pH 3.5-4.0) [3] [7].

Chromatographic Separation Parameters for Deuterated Analogs

Reversed-Phase Liquid Chromatography Conditions

Chromatographic separation of ledipasvir-d6 hydrochloride is predominantly achieved using reversed-phase liquid chromatography with C18 stationary phases [3] [9] [4]. The most commonly employed columns include Waters Acquity BEH C18 (50 × 2.1 mm, 1.7 μm) and Agilent Eclipse Plus C8 (250 × 4.6 mm, 5 μm), both providing excellent peak shape and resolution for the deuterated compound [5] [9].

Mobile phase composition typically consists of aqueous phases containing 0.1% formic acid or ammonium formate buffer (pH 3.5) combined with organic modifiers such as acetonitrile or methanol [3] [7]. Gradient elution programs are preferred over isocratic conditions to achieve optimal separation and reduce run times, with total analysis times ranging from 2.8 to 8.0 minutes [9] [4].

ParameterTypical ValuesAlternative Values
Mobile Phase Composition0.1% Formic Acid in Water:Acetonitrile (Gradient)Ammonium Formate Buffer (pH 3.5-4.0):ACN:MeOH
Column TypeC18 Reversed PhaseBEH C18 or Eclipse Plus C8
Column Dimensions50 × 2.1 mm, 1.7 μm100 × 4.6 mm, 5 μm / 250 × 4.6 mm, 5 μm
Flow Rate (mL/min)0.4-0.70.8-1.0
Injection Volume (μL)5-2010-50
Column Temperature (°C)40Ambient to 50
Detection Wavelength (nm)260/330252/275
Run Time (min)2.8-5.04.25-8.0
Retention Time Range (min)2.5-4.23.0-6.5

Deuterium Isotope Effects in Chromatographic Retention

The incorporation of deuterium atoms in ledipasvir-d6 introduces measurable chromatographic isotope effects that manifest as retention time differences compared to the non-deuterated parent compound [10] [11] [12]. These effects are primarily attributed to the altered physicochemical properties resulting from deuterium substitution, including changes in molecular volume, bond strength, and intermolecular interactions [6] [12].

For ledipasvir-d6, the chromatographic isotope effect typically results in earlier elution compared to ledipasvir, with retention time differences ranging from 2 to 10 seconds depending on the chromatographic conditions [13] [11]. The magnitude of this effect is influenced by the degree of deuteration, with the d6 substitution pattern producing moderate isotope effects (hdIEC values of 1.005-1.01) [14] [12].

Compound TypeRetention Time ShiftTypical Shift (seconds)Isotope Effect Magnitude
Perdeuterated AnalogsEarlier elution5-30Strong (>1.01)
Partially Deuterated (d3-d6)Slight earlier elution2-10Moderate (1.005-1.01)
Highly Deuterated (>d6)More pronounced shift10-45Very Strong (>1.02)
Aromatic DeuteratedGreater isotope effect15-35Enhanced
Aliphatic DeuteratedSmaller isotope effect3-15Reduced

Column Selection and Optimization

The selection of appropriate stationary phases for ledipasvir-d6 analysis requires consideration of both retention characteristics and peak symmetry [9]. C18 bonded phases provide optimal hydrophobic interactions for the lipophilic ledipasvir structure, while the particle size significantly influences resolution and analysis time [5]. Sub-2-micron particles (1.7 μm) enable high-resolution separations with reduced analysis times, though they require ultra-high-pressure liquid chromatography systems [4].

Column temperature optimization typically involves temperatures between 40-50°C to improve peak shape and reduce analysis time while maintaining chromatographic reproducibility [9]. Higher temperatures can enhance the separation of closely eluting compounds but may also increase the risk of thermal degradation for sensitive analytes [15].

Validation of Deuterium-Labeled Internal Standards

Linearity and Range Determination

Validation of deuterium-labeled ledipasvir-d6 as an internal standard requires comprehensive assessment of linearity across the intended analytical range [3] [7]. Typically, calibration curves demonstrate linearity from 0.1 to 3000 ng/mL with correlation coefficients (r²) exceeding 0.99 [3] [4]. The lower limit of quantification (LLOQ) ranges from 0.1 to 5.0 ng/mL, determined by signal-to-noise ratios ≥10 and precision/accuracy requirements [7].

Weighted linear regression (1/x²) is commonly employed to accommodate the wide concentration range and ensure accuracy across all calibration levels [3] [7]. The upper limit of quantification (ULOQ) typically ranges from 2000 to 5000 ng/mL, depending on the specific analytical application and expected sample concentrations [4].

Precision and Accuracy Assessment

Intra-day and inter-day precision evaluation for ledipasvir-d6 quantification demonstrates excellent reproducibility, with relative standard deviations typically below 15% (20% at LLOQ) [3] [4]. Quality control samples prepared at low, medium, and high concentrations within the validated range consistently meet acceptance criteria for precision and accuracy [7].

Accuracy assessments typically demonstrate bias values between 85-115% of nominal concentrations, indicating minimal systematic error in the analytical method [3] [7]. The deuterated internal standard effectively compensates for extraction variability, ionization suppression, and instrumental drift, resulting in improved overall method precision compared to structural analog internal standards [16].

Validation ParameterTypical ValuesAcceptance Criteria
Linearity Range (ng/mL)0.1-3000r² ≥ 0.99
Lower Limit of Quantification (LLOQ)0.1-5.0 ng/mLS/N ≥ 10
Upper Limit of Quantification (ULOQ)2000-5000 ng/mLWithin calibration range
Intra-day Precision (% RSD)< 15%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (% RSD)< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy Range (%)85-115%85-115%
Recovery Rate (%)85-95%≥ 80%
Matrix Effect (%)± 15%± 15%
Stability (Temperature)-20°C to +40°CNo significant degradation
Stability (Duration)24-72 hoursStable for intended use

Stability and Matrix Effect Evaluation

Stability studies for ledipasvir-d6 hydrochloride demonstrate excellent chemical stability under typical analytical conditions [1] [17]. The compound maintains integrity during freeze-thaw cycles, benchtop storage at room temperature for 24-72 hours, and long-term storage at -20°C [7]. Stability in biological matrices such as human plasma shows minimal degradation over extended periods when stored under appropriate conditions [3].

Matrix effect assessment reveals minimal ionization suppression or enhancement for ledipasvir-d6, with typical values within ±15% of neat solution responses [18] [7]. The deuterated internal standard effectively corrects for matrix-related variability, though careful evaluation is required as deuterium-hydrogen exchange can occur under certain analytical conditions [10] [19].

Deuterium Exchange Considerations

A critical validation aspect for deuterium-labeled internal standards involves assessment of potential hydrogen-deuterium exchange under analytical conditions [10] [17]. Ledipasvir-d6 contains deuterium atoms that may be susceptible to exchange in aqueous or protic environments, potentially compromising quantitative accuracy [19]. Validation protocols must include evaluation of deuterium retention under various pH conditions and storage environments [17].

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

930.4277760 g/mol

Monoisotopic Mass

930.4277760 g/mol

Heavy Atom Count

66

Dates

Last modified: 08-10-2024

Explore Compound Types